molecular formula C7H13N3 B2752600 3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]- CAS No. 1426426-56-3

3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]-

Cat. No. B2752600
CAS RN: 1426426-56-3
M. Wt: 139.202
InChI Key: VCWVDBGWDMMKOE-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]-” is a chemical compound with the molecular formula C4H6N2 . It has a molecular weight of 82.11 . The compound is typically stored at temperatures between 2-8°C . It is usually found in a colorless to yellow liquid form .


Molecular Structure Analysis

The InChI code for “3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]-” is 1S/C4H6N2/c5-1-4-2-6-3-4/h4,6H,2-3H2 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]-” is a colorless to yellow liquid . It has a molecular weight of 82.11 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

A novel stereospecific three-component reaction involving aziridines and azetidines with arynes and acetonitrile has been developed, producing N-aryl γ-aminobutyronitriles and δ-aminovaleronitriles. These compounds serve as precursors and congeners for a variety of bioactive compounds, suggesting potential utility in the synthesis of medically relevant molecules (Stephens et al., 2013). This reaction expands the toolbox available for constructing complex nitrogen-containing heterocycles, which are frequently found in pharmaceuticals.

Potential in Drug Discovery and Biological Applications

The preparation of 2-(aminomethyl)aziridines and their microwave-assisted ring opening to 1,2,3-triaminopropanes has revealed novel antimalarial pharmacophores. These findings point to the significance of both the 2-(aminomethyl)aziridine and the 1,2,3-triaminopropane units as promising leads for antimalarial drug development (D’hooghe et al., 2011).

Advances in Synthetic Chemistry of Azetidines

Recent advancements in synthetic strategies towards functionalized azetidines highlight their versatility as heterocyclic synthons. Azetidines possess significant potential in catalytic processes and as intermediates in the synthesis of a wide array of complex molecules, underscoring their importance in medicinal chemistry and material science (Mehra et al., 2017).

Enantioselective Biotransformations

Efficient and enantioselective biotransformations of racemic azetidine-2-carbonitriles into their corresponding azetidine-2-carboxylic acids showcase the potential of biocatalysis in producing enantiopure compounds. This process has broad implications for the synthesis of chiral molecules, which are crucial in the development of new pharmaceuticals (Leng et al., 2009).

properties

IUPAC Name

1-[(2R)-2-aminopropyl]azetidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6(9)3-10-4-7(2-8)5-10/h6-7H,3-5,9H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWVDBGWDMMKOE-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1CC(C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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